

# 6-(Hydroxymethyl)picolinohydrazide: A Technical Guide to Solubility and Stability

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## Compound of Interest

Compound Name: 6-(Hydroxymethyl)picolinohydrazide

Cat. No.: B1499584

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of **6-(hydroxymethyl)picolinohydrazide**. While specific experimental data for this compound is not extensively available in public literature, this document outlines the fundamental principles and detailed experimental protocols for characterizing its solubility and stability profiles. The information is curated for researchers, scientists, and professionals involved in drug development, offering a framework for establishing critical physicochemical parameters.

## Core Concepts: Solubility and Stability of Hydrazide Compounds

The solubility and stability of a pharmaceutical compound are paramount to its developability, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life and formulation strategies. For a molecule like **6-(hydroxymethyl)picolinohydrazide**, which incorporates a pyridine ring, a hydroxymethyl group, and a hydrazide moiety, its physicochemical behavior is governed by the interplay of these functional groups.

The pyridine ring, being a polar and weakly basic heterocycle, contributes to aqueous solubility through potential hydrogen bonding with water. The hydroxymethyl group further enhances hydrophilicity. The hydrazide group, however, introduces a point of potential instability, being susceptible to hydrolysis, particularly under acidic or basic conditions.

## Solubility Profile of 6-(Hydroxymethyl)picolinohydrazide

A comprehensive understanding of a compound's solubility is crucial for formulation development and ensuring adequate bioavailability. Both kinetic and thermodynamic solubility are important parameters.

### Qualitative Solubility Assessment:

Based on its structural features, **6-(hydroxymethyl)picolinohydrazide** is expected to exhibit moderate to good aqueous solubility. The presence of the pyridine nitrogen and the hydroxyl and amide functionalities allows for hydrogen bonding with water molecules. Its solubility is likely to be pH-dependent due to the basic nature of the pyridine ring (pKa of the pyridine moiety is typically around 5-6). At pH values below its pKa, the pyridine nitrogen will be protonated, leading to increased aqueous solubility.

The solubility in organic solvents will vary depending on the polarity of the solvent. It is expected to be soluble in polar protic solvents like ethanol

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